molecular formula C12H17NO B2894592 1-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline CAS No. 105532-25-0

1-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline

Cat. No. B2894592
M. Wt: 191.274
InChI Key: MRNKTNYEAZTWBE-UHFFFAOYSA-N
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Description

1-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinolines, including 1-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline, can be achieved through a two-step procedure. The first step involves a regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines. The second step is an intramolecular Buchwald–Hartwig amination .


Molecular Structure Analysis

The InChI code for 1-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline is 1S/C12H17NO/c1-3-13-8-4-5-10-9-11(14-2)6-7-12(10)13/h6-7,9H,3-5,8H2,1-2H3 .


Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-tetrahydroquinolines are complex and can lead to a variety of products . For example, the reaction performed with 1,2,3,4-tetrahydroquinoline delivered the linear regioisomer in very good yield, which can be explained by the cyclic structure of the amine substrate minimizing its steric hindrance .


Physical And Chemical Properties Analysis

1-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline has a predicted boiling point of 329.2±35.0 °C and a predicted density of 1.012±0.06 g/cm3 . It is stored at room temperature and is a liquid in its physical form .

Scientific Research Applications

Antimicrobial Properties

One study reported the discovery of helquinoline, a new tetrahydroquinoline antibiotic derived from Janibacter limosus, showcasing its significant biological activity against bacteria and fungi. This compound, a tetrahydroquinoline derivative, indicates the potential antimicrobial applications of similar compounds (Asolkar et al., 2004).

Synthesis Methodologies

Research has been conducted on the synthesis of 1,2,3,4-tetrahydroisoquinoline and related compounds, highlighting improved synthesis methods and their potential applications in creating compounds with specific properties. One study improved the synthesis of 2-(m-methoxyphenyl)ethylamine, showing the versatility of tetrahydroquinoline compounds in chemical synthesis (Kashdan et al., 1982).

Antioxidant Applications

Ethoxyquin (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline) is widely used as an antioxidant in animal feed to protect against lipid peroxidation. Studies have assessed its safety and potential harmful effects, indicating the importance of understanding the biochemical interactions and toxicity of such compounds (Blaszczyk et al., 2013).

Lipase-catalyzed Reactions

Research into the lipase-catalyzed kinetic resolution of tetrahydroisoquinoline-1-acetic acid esters for producing enantiomers has demonstrated the role of tetrahydroquinolines in enantioselective synthesis, showing potential for pharmaceutical applications (Paál et al., 2008).

Metal Ion Complexation

The complexation of metal ions by quinoline derivatives has been studied for its influence on antibacterial activity, suggesting that these compounds could form drug-metal complexes that contribute to their antimicrobial properties (Bailey et al., 1984).

Safety And Hazards

The safety information for 1-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline includes hazard statements H315, H319, H335, and precautionary statements P261, P305, P338, P351 . This indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation.

properties

IUPAC Name

1-ethyl-6-methoxy-3,4-dihydro-2H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-3-13-8-4-5-10-9-11(14-2)6-7-12(10)13/h6-7,9H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNKTNYEAZTWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=CC(=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline

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